2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings and a methoxybenzenesulfonate group on the other. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate typically involves the following steps:
Formation of 2-Fluoro[1,1’-biphenyl]: This can be achieved through the diazotization of 2-fluoroaniline followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as CuCl.
Introduction of the Methoxybenzenesulfonate Group: The biphenyl derivative is then reacted with methoxybenzenesulfonyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, biphenyl quinones, and biphenyl alcohols .
Scientific Research Applications
2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the methoxybenzenesulfonate group and is used as an intermediate in organic synthesis.
4-Fluorobiphenyl: Similar structure but with the fluorine atom on the other phenyl ring.
2,2’-Difluorobiphenyl: Contains two fluorine atoms, one on each phenyl ring.
Uniqueness
2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate is unique due to the presence of both the fluorine atom and the methoxybenzenesulfonate group, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions and stability .
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBUIIBHQPTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.